molecular formula C13H14O3S B1393418 Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate CAS No. 745052-94-2

Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate

Cat. No. B1393418
M. Wt: 250.32 g/mol
InChI Key: WSHDLDNMLDZRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935699B2

Procedure details

In a round bottom flask was placed methylene chloride (100 mL) and aluminum trichloride (9.87 g, 74.01 mmol) and it was cooled to 0° C. in an ice bath. To this was then added dropwise chloro-oxo-acetic acid ethyl ester (6.46 mL, 58.03 mmol) keeping the temperature of the solution below 5° C. and it was then stirred for 30 min at 0° C. After this time a solution of cyclopropylsulfanyl-benzene (8.00 g, 53.24 mmol) in methylene chloride (5 mL) was added dropwise while keeping the temperature of the solution below 5° C. The ice bath was then removed and the reaction allowed to warm up to 25° C. and stirred for 3 h. The reaction was then cooled back down to 0° C. in an ice bath and added dropwise ice water (20 mL) keeping the temperature of the solution below 20° C. It was then stirred for 15 min and then transferred to a separatory funnel and separated. The organic phase was then washed with water (2×25 mL), saturated aqueous sodium bicarbonate solution (2×25 mL) and water (25 mL) and then dried over magnesium sulfate, filtered and concentrated in vacuo to afford (4-cyclopropylsulfanyl-phenyl)-oxo-acetic acid ethyl ester (12.19 g, 91%) as a yellow oil and used without further purification.
Quantity
6.46 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
9.87 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].[CH2:5]([O:7][C:8](=[O:12])[C:9](Cl)=[O:10])[CH3:6].[CH:13]1([S:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:15][CH2:14]1>C(Cl)Cl>[CH2:5]([O:7][C:8](=[O:12])[C:9]([C:20]1[CH:21]=[CH:22][C:17]([S:16][CH:13]2[CH2:15][CH2:14]2)=[CH:18][CH:19]=1)=[O:10])[CH3:6] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
6.46 mL
Type
reactant
Smiles
C(C)OC(C(=O)Cl)=O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C1(CC1)SC1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
9.87 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was then stirred for 30 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a round bottom flask was placed
CUSTOM
Type
CUSTOM
Details
the temperature of the solution below 5° C. and it
CUSTOM
Type
CUSTOM
Details
the temperature of the solution below 5° C
CUSTOM
Type
CUSTOM
Details
The ice bath was then removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled back down to 0° C. in an ice bath
ADDITION
Type
ADDITION
Details
added dropwise ice water (20 mL)
CUSTOM
Type
CUSTOM
Details
the temperature of the solution below 20° C
STIRRING
Type
STIRRING
Details
It was then stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic phase was then washed with water (2×25 mL), saturated aqueous sodium bicarbonate solution (2×25 mL) and water (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C(=O)C1=CC=C(C=C1)SC1CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.19 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.